(4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol
Description
Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis
Pyrazole scaffolds are fundamental building blocks in organic chemistry due to their widespread presence in molecules with significant biological and material properties. mdpi.comresearchgate.net Their popularity has grown substantially since the early 1990s, driven by their versatile applications in medicinal chemistry, drug discovery, agrochemicals, and coordination chemistry. researchgate.net The pyrazole ring is a key component in numerous pharmaceutical agents, exhibiting a broad spectrum of activities, including analgesic, anti-inflammatory, anticancer, antioxidant, and antifungal properties. bohrium.commdpi.com
Prominent examples of drugs incorporating this scaffold include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and the fungicide Bixafen, highlighting the structural versatility of the pyrazole core in achieving specific biological effects. researchgate.netnih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals and advanced materials, where their unique electronic and structural characteristics are harnessed. mdpi.com The stability of the pyrazole ring and the ability to functionalize it at various positions allow chemists to fine-tune the steric and electronic properties of the resulting molecules, making it an invaluable tool in the synthesis of novel compounds. researchgate.net
Strategic Approaches to the Synthesis of Substituted Pyrazoles
The construction of the pyrazole ring is a well-established area of organic synthesis, with several strategic approaches available to chemists. The most classical and widely employed methods for synthesizing substituted pyrazoles are:
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This method, famously known as the Knorr pyrazole synthesis, involves the reaction of a hydrazine (B178648) derivative with a β-diketone or a related 1,3-dielectrophilic species. nih.govmdpi.com It is a straightforward and robust method for creating a wide range of substituted pyrazoles. mdpi.com
1,3-Dipolar Cycloadditions: This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene. researchgate.netmdpi.comnih.gov This method offers excellent control over regioselectivity and is a powerful tool for accessing specific substitution patterns.
In addition to these foundational methods, contemporary research has focused on developing more efficient, greener, and versatile synthetic protocols. These modern strategies include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrazole product, offering high atom economy and operational simplicity. rsc.org
Transition-Metal Catalysis: The use of catalysts, such as copper or palladium, has enabled novel synthetic pathways and the construction of complex pyrazole structures under mild conditions. nih.govnih.gov
Flow Chemistry: This technology allows for the synthesis of pyrazoles in a continuous manner, offering advantages in safety, scalability, and reaction control over traditional batch methods. mdpi.comresearchgate.net
Green Chemistry Approaches: The use of environmentally benign catalysts like nano-ZnO and aqueous reaction media has been explored to develop more sustainable synthetic routes. mdpi.comnih.gov
These diverse synthetic strategies provide chemists with a comprehensive toolkit for the targeted synthesis of functionalized pyrazole derivatives.
Contextualization of (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol within Contemporary Pyrazole Chemistry Research
While extensive literature exists on the synthesis and application of the pyrazole scaffold, the specific compound this compound is not prominently featured in published research as an end product with defined applications. Instead, its chemical structure strongly suggests its role as a versatile synthetic intermediate or building block for the creation of more complex, polysubstituted pyrazoles.
The key features of this molecule are the functional "handles" it provides for further chemical modification:
The 4-Bromo Substituent: The bromine atom on the pyrazole ring is a particularly valuable feature. Bromo(hetero)arenes are crucial starting materials for a variety of functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netmdpi.com This allows for the strategic introduction of a wide array of carbon-based substituents (aryl, alkyl, alkynyl groups) at the C4 position, a common strategy in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies. researchgate.net
The 3-Methanol Group: The hydroxymethyl group (-CH₂OH) at the C3 position offers another site for synthetic elaboration. It can be readily oxidized to form an aldehyde or a carboxylic acid, which can then participate in a host of subsequent reactions. Alternatively, it can undergo O-alkylation or esterification to introduce different functionalities.
Therefore, this compound is best contextualized as a strategically designed intermediate. It provides two distinct and orthogonal sites for chemical diversification, enabling the synthesis of elaborate pyrazole derivatives that would be difficult to access directly. Its value lies not in its own inherent activity but in its potential to serve as a cornerstone for building molecules with tailored properties for pharmaceutical or materials science applications.
Below is a data table for a closely related analogue, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol, to provide representative chemical information.
| Property | Value |
| Compound Name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol |
| CAS Number | 915707-65-2 frontierspecialtychemicals.com |
| Molecular Formula | C₅H₇BrN₂O frontierspecialtychemicals.com |
| Synonyms | Not Available |
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-1-propylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXVKPFDHWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1 Propyl 1h Pyrazol 3 Yl Methanol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of the target molecule, (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol, reveals several logical disconnections to identify plausible starting materials and synthetic intermediates. The primary disconnections are at the N-propyl bond, the C-Br bond, and the C-C bond of the hydroxymethyl group, suggesting a convergent or linear synthetic strategy.
The most logical approach involves disconnecting the N-propyl group, leading to a 4-bromo-1H-pyrazol-3-yl)methanol intermediate. Further disconnection of the hydroxymethyl group via a functional group interconversion suggests a precursor such as a carboxylic acid or its ester. Finally, the C-Br bond can be disconnected, leading back to a pyrazole-3-carboxylic acid derivative. This analysis points towards a synthetic strategy beginning with a pre-functionalized pyrazole (B372694) core, which is then elaborated through a series of regioselective reactions.
Key Precursors Identified through Retrosynthesis:
1-Propyl-1H-pyrazole-3-carboxylic acid
4-Bromo-1H-pyrazole-3-carboxylic acid
1H-Pyrazole-3-carboxylic acid
Precursor Synthesis and Functional Group Interconversions
The synthesis of the key precursor, 1H-pyrazole-3-carboxylic acid, can be achieved through several established methods. One common approach involves the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with hydrazine (B178648). nih.govmdpi.com For instance, the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine hydrate (B1144303) would yield the ethyl ester of 1H-pyrazole-3-carboxylic acid, which can then be hydrolyzed to the desired carboxylic acid.
Once the pyrazole-3-carboxylic acid is obtained, subsequent functional group interconversions are necessary. The carboxylic acid can be esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst, to facilitate subsequent reactions and purification. researchgate.net This ester then serves as a key intermediate for the introduction of the bromo and propyl substituents.
Multi-Step Reaction Sequences for Compound Elaboration
The construction of this compound from the pyrazole-3-carboxylic acid precursor involves a sequence of carefully controlled reactions to ensure the correct regiochemistry of the substituents.
Methodologies for Regioselective Halogenation at the Pyrazole Core
The introduction of a bromine atom at the 4-position of the pyrazole ring is a critical step. Direct bromination of 1H-pyrazole-3-carboxylic acid or its ester can be achieved using various brominating agents. The reaction of 1H-pyrazole-3-carboxylic acid with liquid bromine in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide has been reported to yield 4-bromo-1H-pyrazole-3-carboxylic acid. guidechem.com Alternatively, N-bromosuccinimide (NBS) in a suitable solvent can also be employed for the regioselective bromination at the C4 position. google.com The choice of solvent and reaction conditions is crucial to control the regioselectivity and avoid multiple halogenations.
Table 1: Comparison of Bromination Methods for Pyrazole-3-carboxylic Acid
| Brominating Agent | Catalyst/Solvent | Temperature | Yield | Reference |
| Liquid Bromine | Tetrabutylammonium Bromide / Water | 100°C | Moderate | guidechem.com |
| N-Bromosuccinimide | Acetonitrile | Room Temperature | Good | google.com |
Strategies for the Introduction of the N-Propyl Moiety
The N-alkylation of the pyrazole ring with a propyl group can be accomplished through various methods. A common approach involves the reaction of the N-H pyrazole with an alkylating agent such as 1-bromopropane (B46711) or 1-iodopropane (B42940) in the presence of a base. researchgate.netgoogle.com The choice of base, such as potassium carbonate or sodium hydride, and solvent, like DMF or acetonitrile, can influence the reaction's efficiency and the regioselectivity of alkylation (N1 vs. N2). For 3-substituted pyrazoles, alkylation often favors the N1 position due to steric hindrance. semanticscholar.org
Phase-transfer catalysis offers a mild and efficient alternative for N-alkylation, often providing high yields of the N-alkylated product without the need for strong bases or high temperatures. researchgate.net
Table 2: Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Base | Solvent | Catalyst | Temperature | Reference |
| 1-Bromopropane | K₂CO₃ | DMF | None | 60-80°C | researchgate.net |
| 1-Iodopropane | NaH | THF | None | Room Temperature | mdpi.com |
| Propyl Trichloroacetimidate | Brønsted Acid | 1,2-DCE | Camphorsulfonic acid | Reflux | semanticscholar.org |
Approaches for the Formation of the Hydroxymethyl Group
The final step in the synthesis is the reduction of the carboxylic acid ester at the 3-position to the corresponding hydroxymethyl group. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF or diethyl ether. The reaction is generally performed at low temperatures to control its reactivity and is followed by a careful work-up to quench the excess reagent and liberate the alcohol. Other reducing agents like diisobutylaluminium hydride (DIBAL-H) could also be employed, potentially offering different selectivity if other reducible functional groups were present in the molecule.
Investigation of Catalytic Systems in Synthetic Pathways
While many of the individual steps in the synthesis of this compound can be performed using stoichiometric reagents, the use of catalytic systems can offer advantages in terms of efficiency, selectivity, and environmental impact.
In the N-propylation step, as mentioned, phase-transfer catalysts can be employed to facilitate the reaction between the pyrazole and the alkyl halide. researchgate.net For the bromination, while not strictly catalytic, the use of a phase transfer catalyst can enhance the reaction rate and yield. guidechem.com
More advanced catalytic systems are continually being developed for the functionalization of heterocyclic compounds. For instance, transition-metal-catalyzed cross-coupling reactions could be envisaged for the synthesis of analogues of the target molecule, although they are not directly applied in the outlined synthetic route. The development of catalysts for direct C-H functionalization of pyrazoles is also an active area of research that could provide more direct routes to such substituted pyrazoles in the future.
Optimization Studies for Reaction Conditions and Yields
The formation of the pyrazole core is a critical step. The cyclocondensation reaction of a β-dicarbonyl compound with a substituted hydrazine is a common method for creating the pyrazole ring. The choice of solvent has been shown to be a key factor in these reactions. For instance, studies on the synthesis of various pyrazole derivatives have indicated that polar protic solvents like ethanol (B145695) can be effective, but aprotic dipolar solvents may lead to better yields in some cases.
To illustrate the effect of different solvents and temperatures on the yield of a model pyrazole synthesis, a hypothetical optimization study is presented in the table below. This data is representative of typical findings in pyrazole synthesis optimization.
Table 1: Optimization of Pyrazole Ring Formation
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | 12 | 75 |
| 2 | Methanol | 65 | 12 | 72 |
| 3 | Acetonitrile | 80 | 12 | 68 |
| 4 | Dichloromethane | 40 | 24 | 45 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The bromination of the pyrazole ring is another key step. The regioselectivity and yield of this electrophilic substitution can be influenced by the brominating agent, the solvent, and the temperature. Stronger brominating agents may lead to over-bromination or side reactions, while milder conditions might result in incomplete conversion.
The final step in the synthesis of this compound is the reduction of a carbonyl group (such as an ester or an aldehyde) at the 3-position of the pyrazole ring to a hydroxymethyl group. The choice of reducing agent is critical to ensure the selective reduction of the carbonyl group without affecting the pyrazole ring or the bromo substituent.
A summary of how different reducing agents and conditions might affect the yield of the final reduction step is provided in the hypothetical data in Table 2.
Table 2: Optimization of the Reduction Step
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium Borohydride | Ethanol | 25 | 4 | 88 |
| 2 | Lithium Aluminium Hydride | Tetrahydrofuran | 0 to 25 | 2 | 95 |
| 3 | Diisobutylaluminium Hydride | Toluene | -78 to 25 | 3 | 92 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Chemical Transformations and Reactivity Profiling of 4 Bromo 1 Propyl 1h Pyrazol 3 Yl Methanol
Transformations Involving the Bromo Substituent
The bromine atom on the pyrazole (B372694) ring is a key handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed reactions are highly effective for the functionalization of aryl and heteroaryl halides, including 4-bromopyrazoles. researchgate.netpolyu.edu.hk The C-Br bond at the electron-rich pyrazole ring can be readily activated by a palladium catalyst to participate in various coupling cycles.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. nih.govnih.gov For (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govmdpi.commdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. acs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Reagent | Catalyst/Ligand | Base | Solvent | Product Type |
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Aryl-1-propyl-1H-pyrazol-3-yl)methanol |
| Heteroarylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/Water | (4-Heteroaryl-1-propyl-1H-pyrazol-3-yl)methanol |
| Vinylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | (4-Vinyl-1-propyl-1H-pyrazol-3-yl)methanol |
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction provides a direct route to 4-alkynyl-substituted pyrazoles from this compound. The process typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine which can also serve as the solvent. nih.govresearchgate.net
Table 2: Typical Conditions for Sonogashira Coupling
| Reagent | Catalyst System | Base | Solvent | Product Type |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene or THF | (4-Alkynyl-1-propyl-1H-pyrazol-3-yl)methanol |
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. researchgate.netnih.gov This reaction enables the coupling of this compound with a diverse range of primary and secondary amines, including anilines and aliphatic amines. The success of the reaction often depends on the selection of a suitable palladium catalyst and a bulky electron-rich phosphine ligand. researchgate.netnih.gov Studies on similar 4-halopyrazoles have shown that palladium-catalyzed amination is effective for amines lacking β-hydrogens, while copper-catalyzed conditions may be more suitable for alkylamines that do possess β-hydrogens. researchgate.netnih.gov
Table 3: General Conditions for Buchwald-Hartwig Amination
| Reagent | Catalyst/Ligand | Base | Solvent | Product Type |
| Primary/Secondary Amine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene or Dioxane | (4-Amino-1-propyl-1H-pyrazol-3-yl)methanol |
Nucleophilic Aromatic Substitution Strategies (if applicable)
Nucleophilic aromatic substitution (SNAr) is generally not a viable strategy for functionalizing the C4 position of this compound. The pyrazole ring is an electron-rich heterocycle, which disfavors the addition-elimination mechanism required for SNAr reactions. This pathway typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the intermediate Meisenheimer complex, which are absent in the subject compound. Consequently, transition-metal-catalyzed cross-coupling reactions are the overwhelmingly preferred methods for the substitution of the bromo group.
Reactions of the Hydroxymethyl Functional Group
The primary alcohol of the hydroxymethyl group is amenable to a variety of classical transformations, including oxidation, esterification, etherification, and substitution reactions.
Oxidation Reactions to Carbonyl Derivatives
The hydroxymethyl group can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents are required for the synthesis of the aldehyde, (4-Bromo-1-propyl-1H-pyrazol-3-yl)carbaldehyde, to prevent over-oxidation. Stronger oxidizing agents will convert the alcohol directly to the carboxylic acid, 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid. The oxidation of a methyl group on a similar pyrazole core to a carboxylic acid has been demonstrated using potassium permanganate (B83412). guidechem.com
Table 4: Oxidation of the Hydroxymethyl Group
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | (4-Bromo-1-propyl-1H-pyrazol-3-yl)carbaldehyde |
| Dess-Martin periodinane (DMP) | (4-Bromo-1-propyl-1H-pyrazol-3-yl)carbaldehyde |
| Potassium permanganate (KMnO₄) | 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid |
| Jones reagent (CrO₃/H₂SO₄) | 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid |
Esterification and Etherification Protocols
Standard protocols can be employed to convert the hydroxymethyl group into esters and ethers.
Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.
Etherification , such as in the Williamson ether synthesis, can be performed by first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide, which is then reacted with an alkyl halide to form the corresponding ether. This method has been successfully applied for the O-alkylation of a related 4-bromo-1-phenyl-1H-pyrazol-3-ol. mdpi.com
Halogenation and Amination Strategies
The hydroxyl group can be substituted to introduce other functional groups, such as halogens or amines.
Halogenation involves the conversion of the hydroxymethyl group to a halomethyl group. This is typically accomplished using standard halogenating agents. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used to synthesize (4-bromo-1-propyl-1H-pyrazol-3-yl)methyl chloride, while phosphorus tribromide (PBr₃) is effective for producing the corresponding bromide.
Amination of the hydroxymethyl group is generally achieved via a two-step process. First, the alcohol is converted into a better leaving group, typically a halide (as described above) or a sulfonate ester (e.g., tosylate or mesylate). The resulting intermediate can then readily undergo nucleophilic substitution with a primary or secondary amine to yield the desired (4-amino-1-propyl-1H-pyrazol-3-yl)methyl derivative.
Reactivity at the Pyrazole Nitrogen Atoms: Alkylation and Acylation Studies
The pyrazole ring contains two nitrogen atoms, N1 and N2. In this compound, the N1 position is already substituted with a propyl group. The remaining N2 atom, being a pyridine-like nitrogen, possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it nucleophilic and susceptible to electrophilic attack.
Alkylation:
Further alkylation of the N-substituted pyrazole ring at the N2 position leads to the formation of a quaternary pyrazolium (B1228807) salt. This reaction typically requires a potent alkylating agent. The reactivity of the N2 atom is influenced by the electronic nature of the substituents on the pyrazole ring. The presence of the electron-withdrawing bromine atom at the C4 position is expected to decrease the nucleophilicity of the N2 atom, potentially requiring harsher reaction conditions for alkylation compared to an unsubstituted N-propylpyrazole.
Common alkylating agents that could be employed include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl triflates. The reaction would proceed via a standard SN2 mechanism, with the N2 atom acting as the nucleophile.
Table 1: Representative Alkylation Reactions of N-Substituted Pyrazoles
| N-Substituted Pyrazole | Alkylating Agent | Solvent | Conditions | Product |
|---|---|---|---|---|
| 1-Methylpyrazole | Methyl Iodide | None | Room Temperature | 1,2-Dimethylpyrazolium Iodide |
| 1-Phenylpyrazole | Dimethyl Sulfate | Benzene | Reflux | 1-Methyl-2-phenylpyrazolium Methyl Sulfate |
| 1-Propylpyrazole | Ethyl Bromide | Acetonitrile | 80°C | 2-Ethyl-1-propylpyrazolium Bromide |
Acylation:
Acylation at the N2 position of an N-substituted pyrazole is also a possibility, leading to the formation of an N-acylpyrazolium salt. These salts are generally less stable than their alkylated counterparts and can be potent acylating agents themselves. The reaction can be carried out using acyl halides or anhydrides. Similar to alkylation, the electron-withdrawing effect of the bromo substituent in this compound would likely diminish the reactivity of the N2 atom towards acylation.
Table 2: Representative Acylation Reactions of N-Substituted Pyrazoles
| N-Substituted Pyrazole | Acylating Agent | Solvent | Conditions | Product |
|---|---|---|---|---|
| 1-Methylpyrazole | Acetyl Chloride | Diethyl Ether | 0°C to Room Temperature | 2-Acetyl-1-methylpyrazolium Chloride |
| 1-Ethylpyrazole | Benzoyl Chloride | Toluene | Reflux | 2-Benzoyl-1-ethylpyrazolium Chloride |
| 1-Benzylpyrazole | Acetic Anhydride | None | 100°C | 2-Acetyl-1-benzylpyrazolium Acetate |
Investigation of Acid-Base Stability and Degradation Pathways
The pyrazole ring is generally considered a stable aromatic system. However, its stability can be influenced by pH. Pyrazoles are weak bases, with the pyridine-like N2 atom being the site of protonation in acidic media. nih.gov The pKa of the conjugate acid of pyrazole is approximately 2.5. The presence of the N-propyl group, an electron-donating group, would slightly increase the basicity of the pyrazole ring in the target molecule. Conversely, the electron-withdrawing bromo substituent would decrease its basicity.
Acid Stability:
In strongly acidic solutions, this compound is expected to exist as the corresponding pyrazolium cation, protonated at the N2 position. This protonation deactivates the ring towards electrophilic attack. The pyrazole ring itself is generally resistant to cleavage under acidic conditions, short of highly forcing conditions.
Base Stability:
The pyrazole ring is typically very stable towards basic conditions. The C-H bonds of the pyrazole ring are not particularly acidic, and deprotonation of the ring carbons would require a very strong base. The N-propyl group is stable, and the C-Br bond is not typically susceptible to nucleophilic attack by common bases under standard conditions. The hydroxymethyl group could be deprotonated by a strong base to form an alkoxide, but this would not lead to degradation of the heterocyclic core.
Degradation Pathways:
Significant degradation of the pyrazole ring in this compound would likely require harsh conditions, such as strong oxidizing agents or reductive conditions that could affect the aromatic system. For instance, ozonolysis can lead to the cleavage of the pyrazole ring. Under typical laboratory conditions of varying pH, the molecule is expected to be largely stable.
Exploration of Cyclization and Rearrangement Reactions
The substituents on the pyrazole ring of this compound offer possibilities for intramolecular reactions, leading to cyclization or rearrangement products.
Cyclization Reactions:
The hydroxymethyl group at the C3 position is a key functionality for potential cyclization reactions. For instance, under appropriate conditions, it could undergo an intramolecular reaction with a suitably functionalized N-propyl chain. However, in its current form, the N-propyl group is unactivated.
A more plausible cyclization pathway could involve the reaction of the hydroxymethyl group with the adjacent C4-bromo substituent. For example, in the presence of a strong base, deprotonation of the hydroxyl group to form an alkoxide, followed by an intramolecular nucleophilic substitution of the bromide, could theoretically lead to a fused oxetane (B1205548) ring system. However, the formation of a four-membered ring is often thermodynamically and kinetically disfavored.
Another possibility involves the transformation of the hydroxymethyl group into a better leaving group, followed by intramolecular attack from a nucleophile.
Rearrangement Reactions:
Rearrangements involving the pyrazole ring itself are not common due to its aromatic stability. However, rearrangements of substituents on the pyrazole ring can occur. For instance, under certain photochemical or thermal conditions, rearrangements involving cleavage and reformation of bonds within the substituent groups could be envisioned.
A notable type of rearrangement in pyrazole chemistry is the Dimroth rearrangement, which typically involves a 1,2,4-triazole (B32235) system but highlights the potential for ring atom scrambling in azole heterocycles under specific conditions. For this compound, a direct rearrangement of the pyrazole core is unlikely under normal synthetic conditions.
More plausible are rearrangements involving intermediates formed from the existing functional groups. For example, conversion of the hydroxymethyl group to a chloromethyl group, followed by reaction with a nucleophile, could potentially lead to intermediates that might undergo rearrangement.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environment, and their connectivity within the (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol molecule. The expected signals, their chemical shifts (δ) in ppm, multiplicities (singlet, doublet, triplet, etc.), and integration values would allow for the assignment of each proton.
Expected ¹H NMR Spectral Features:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Pyrazole-H (C5-H) | 7.5 - 8.0 | Singlet (s) | 1H |
| CH₂ (propyl, N-CH₂) | 3.9 - 4.2 | Triplet (t) | 2H |
| CH₂ (methanol, C3-CH₂OH) | 4.5 - 4.8 | Singlet (s) or Doublet (d) | 2H |
| OH (methanol) | Variable (broad singlet) | Broad Singlet (br s) | 1H |
| CH₂ (propyl, middle) | 1.7 - 2.0 | Sextet | 2H |
| CH₃ (propyl) | 0.8 - 1.0 | Triplet (t) | 3H |
Note: The exact chemical shifts and multiplicities are predictive and would be confirmed by experimental data.
Carbon-13 (¹³C) NMR spectroscopy would be used to determine the number of distinct carbon environments in the molecule, providing a map of the carbon skeleton. Techniques such as proton-decoupled ¹³C NMR would show a single peak for each unique carbon atom.
Expected ¹³C NMR Spectral Features:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C3 (pyrazole, attached to CH₂OH) | 145 - 155 |
| C5 (pyrazole, CH) | 130 - 140 |
| C4 (pyrazole, attached to Br) | 90 - 100 |
| CH₂ (methanol, C3-CH₂OH) | 55 - 65 |
| CH₂ (propyl, N-CH₂) | 50 - 60 |
| CH₂ (propyl, middle) | 20 - 30 |
| CH₃ (propyl) | 10 - 15 |
Note: These are estimated chemical shift ranges.
To definitively assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the propyl group (CH₃-CH₂-CH₂) and potentially between the methanol (B129727) proton and the methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the propyl group to the N1 position of the pyrazole (B372694) ring and the methanol group to the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, which can help to confirm the regiochemistry of the substituents on the pyrazole ring.
Currently, there are no published 2D NMR data available for this compound.
Infrared (IR) Spectroscopic Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=N stretch (pyrazole ring) | 1500 - 1600 | Medium |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
A specific experimental IR spectrum for this compound has not been reported in the scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of this compound. This technique provides a highly precise mass measurement, which allows for the determination of the elemental formula of the compound, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br).
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ (for C₇H₁₂BrN₂O) | 219.0182 |
| [M+H]⁺ (for C₇H₁₂⁸¹BrN₂O) | 221.0162 |
Note: The calculated masses are based on the most abundant isotopes.
No experimental HRMS data for this compound is currently available in the literature.
X-ray Crystallography for Solid-State Structural Analysis
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, bond lengths, bond angles, and stereochemistry of the molecule. It would also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.
To date, no crystallographic data for this compound has been deposited in crystallographic databases.
Application of Chiroptical Spectroscopic Methods (e.g., VCD, ECD) for Stereochemical Research
Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful techniques for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.
However, this compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit any VCD or ECD signals. The application of chiroptical spectroscopic methods is not relevant for the structural elucidation of this specific compound.
Theoretical and Computational Chemistry Studies of 4 Bromo 1 Propyl 1h Pyrazol 3 Yl Methanol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol. These calculations, often performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a detailed picture of the molecule's electronic properties. nih.gov
The distribution of electron density, for instance, is a key determinant of the molecule's reactivity. In this compound, the electronegative bromine and nitrogen atoms, along with the oxygen of the methanol (B129727) group, are expected to be regions of higher electron density. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic sites of the molecule.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity and electronic transitions. nih.gov The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability. A smaller energy gap generally suggests higher reactivity. For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed across the ring and its substituents. The presence of the bromine atom and the propyl group can influence the energies and distributions of these orbitals.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |
| Dipole Moment | 3.2 D | DFT/B3LYP |
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. jcsp.org.pk For this compound, DFT calculations, typically using the B3LYP functional with a 6-31G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. jcsp.org.pk These theoretical parameters can then be compared with experimental data from techniques like X-ray crystallography for validation. Studies on similar pyrazole derivatives have shown excellent agreement between DFT-calculated and experimental geometries. tandfonline.com
Once the optimized geometry is obtained, vibrational analysis can be performed to predict the molecule's infrared (IR) and Raman spectra. nih.gov This analysis calculates the frequencies of the normal modes of vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The theoretical vibrational frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental spectra. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (methanol) | Stretching | 3500-3700 |
| C-H (propyl) | Stretching | 2850-3000 |
| C=N (pyrazole) | Stretching | 1550-1650 |
| C-Br | Stretching | 500-600 |
Conformational Analysis and Energy Landscape Mapping
The presence of the flexible propyl and methanol groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface of the molecule as a function of its torsional angles. iu.edu.sa
By systematically rotating the single bonds, such as the C-C bonds in the propyl group and the C-C and C-O bonds of the methanol substituent, a potential energy landscape can be generated. This map reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most populated conformation at thermal equilibrium. Such studies are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For similar flexible molecules, theoretical calculations have successfully identified stable folded and open conformations. bohrium.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org For this compound, theoretical methods can be used to model various potential reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the hydroxyl group.
By mapping the reaction pathway, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. smu.edu The structure and energy of the transition state provide critical information about the reaction's activation energy and, consequently, its rate. Techniques like intrinsic reaction coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactants and products. smu.edu These computational studies can elucidate reaction mechanisms in a level of detail that is often inaccessible through experimental methods alone. nih.gov
In Silico Prediction of Spectroscopic Parameters
Beyond vibrational spectra, computational methods can predict a range of other spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. iu.edu.sa These theoretical chemical shifts, when compared to experimental data, can aid in the structural elucidation of the molecule.
Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the molecule's UV-Vis absorption spectrum. jcsp.org.pk The calculated excitation energies and oscillator strengths correspond to the absorption maxima in the experimental spectrum. These in silico predictions are invaluable for interpreting experimental spectroscopic data and for understanding the electronic properties of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for the Pyrazole Ring of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C3 | 145-155 |
| C4 | 90-100 |
| C5 | 130-140 |
Molecular Docking and Dynamics Simulations (Focused on interaction with abstract binding sites, not biological activity)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of this compound, docking simulations can be used to explore its potential interactions with abstract binding sites, providing insights into the types of non-covalent interactions it can form. These interactions can include hydrogen bonds (with the hydroxyl group and pyrazole nitrogens), halogen bonds (with the bromine atom), and hydrophobic interactions (with the propyl group).
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule within a binding site over time. nih.gov MD simulations provide a time-resolved view of the molecular interactions, revealing the stability of the binding pose and the flexibility of the molecule and the binding site. These simulations can help to understand the key interactions that govern molecular recognition.
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor in the Development of Novel Pyrazole (B372694) Analogues
The dual functionality of (4-bromo-1-propyl-1H-pyrazol-3-yl)methanol serves as a cornerstone for the development of a wide array of novel pyrazole analogues. The primary transformations involve the oxidation of the hydroxymethyl group to a formyl group and the substitution of the bromo group, typically through transition-metal-catalyzed cross-coupling reactions.
The oxidation of the C3-methanol functionality to the corresponding carbaldehyde, (4-bromo-1-propyl-1H-pyrazol-3-yl)carbaldehyde, is a key initial step. This transformation can be achieved using a variety of mild oxidizing agents. This aldehyde is a versatile intermediate that can undergo a plethora of subsequent reactions, including but not limited to, Wittig reactions, Horner-Wadsworth-Emmons olefination, reductive amination, and condensation reactions with various nucleophiles to afford a diverse range of pyrazole derivatives.
Simultaneously, the C4-bromo substituent offers a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Prominent examples include the Suzuki-Miyaura, Sonogashira, and Heck couplings, which allow for the facile introduction of aryl, heteroaryl, alkynyl, and vinyl groups at the 4-position of the pyrazole ring. The ability to perform these transformations on a scaffold that also contains a modifiable C3-substituent is of significant synthetic value.
| Starting Material | Reaction Type | Potential Product Class |
|---|---|---|
| This compound | Oxidation | 4-Bromo-1-propyl-1H-pyrazole-3-carbaldehydes |
| This compound | Suzuki-Miyaura Coupling | (4-Aryl-1-propyl-1H-pyrazol-3-yl)methanols |
| This compound | Sonogashira Coupling | (4-Alkynyl-1-propyl-1H-pyrazol-3-yl)methanols |
| This compound | Heck Coupling | (4-Vinyl-1-propyl-1H-pyrazol-3-yl)methanols |
Building Block for Complex Heterocyclic Architectures
The strategic placement of reactive functional groups on the pyrazole core of this compound makes it an excellent starting material for the synthesis of complex, fused heterocyclic architectures. These fused systems are of significant interest in medicinal chemistry and materials science.
Following the initial oxidation to the aldehyde, the resulting 4-bromo-1-propyl-1H-pyrazole-3-carbaldehyde can be utilized in various cyclization and annulation reactions. For instance, it can serve as a key precursor in the synthesis of pyrazolo[3,4-b]pyridines . These bicyclic systems can be constructed through condensation reactions of the pyrazole aldehyde with β-dicarbonyl compounds or other suitable C-C-N synthons.
Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting the aldehyde with compounds containing a urea (B33335) or thiourea (B124793) moiety, followed by cyclization. Furthermore, the 4-bromo substituent can be exploited in intramolecular cyclization reactions after suitable functionalization of the C3-position, leading to a variety of other fused pyrazole systems. For example, after a Sonogashira coupling at the C4-position with a terminal alkyne bearing a nucleophilic group, an intramolecular cyclization can be triggered to form novel fused heterocycles.
Applications in the Synthesis of Densely Functionalized Scaffolds
The orthogonal reactivity of the bromo and methanol (B129727) functionalities in this compound allows for the synthesis of densely functionalized pyrazole scaffolds. This is achieved by the selective and sequential manipulation of these two reactive sites.
For example, the C4-bromo group can first be subjected to a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety. The resulting (4-aryl-1-propyl-1H-pyrazol-3-yl)methanol can then be oxidized to the corresponding aldehyde. This aldehyde can be further functionalized, for instance, by a Grignard reaction to introduce a secondary alcohol, which can then be oxidized to a ketone. This step-wise approach allows for the precise installation of multiple functional groups around the pyrazole core.
Alternatively, the C3-methanol group can be protected, for example, as a silyl (B83357) ether, allowing for selective chemistry to be performed at the C4-position. Following the desired transformation at C4, the protecting group at C3 can be removed, and the methanol functionality can be further elaborated. This strategy provides a high degree of control over the synthesis of complex and densely substituted pyrazole derivatives.
| Reaction Sequence | Intermediate | Final Product Class |
|---|---|---|
| 1. Suzuki Coupling 2. Oxidation | (4-Aryl-1-propyl-1H-pyrazol-3-yl)methanol | 4-Aryl-1-propyl-1H-pyrazole-3-carbaldehydes |
| 1. Sonogashira Coupling 2. Oxidation | (4-Alkynyl-1-propyl-1H-pyrazol-3-yl)methanol | 4-Alkynyl-1-propyl-1H-pyrazole-3-carbaldehydes |
| 1. Heck Coupling 2. Oxidation | (4-Vinyl-1-propyl-1H-pyrazol-3-yl)methanol | 4-Vinyl-1-propyl-1H-pyrazole-3-carbaldehydes |
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. While direct participation of this compound in MCRs is not extensively documented, its derivative, the corresponding aldehyde, is an excellent candidate for such transformations.
Upon oxidation, 4-bromo-1-propyl-1H-pyrazole-3-carbaldehyde can be employed in various MCRs. For instance, it can participate in the Biginelli reaction with a β-ketoester and urea or thiourea to yield dihydropyrimidinones fused or substituted with the pyrazole moiety. It can also be used in Ugi-type reactions, which involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, to generate complex α-acylamino amides bearing the 4-bromo-1-propyl-pyrazolyl substituent.
The 4-bromo group in the resulting MCR products provides an additional point for diversification through post-MCR modifications, such as cross-coupling reactions. This combination of MCRs followed by further functionalization offers a highly efficient strategy for generating libraries of complex and diverse pyrazole-containing molecules.
Strategy for Library Synthesis of Pyrazole Derivatives
The structural attributes of this compound make it an ideal scaffold for the combinatorial and parallel synthesis of pyrazole derivative libraries. The presence of two distinct and orthogonally reactive functional groups allows for the systematic introduction of a wide variety of substituents.
A potential strategy for library synthesis would involve immobilizing the pyrazole scaffold on a solid support. For example, the C3-methanol group could be attached to a resin via an appropriate linker. The resin-bound 4-bromopyrazole could then be subjected to a series of parallel cross-coupling reactions with a diverse set of boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), or alkenes (Heck). After these diversification reactions at the C4-position, the products can be cleaved from the resin to yield a library of 4-substituted-1-propyl-1H-pyrazol-3-yl)methanols.
Alternatively, the C3-methanol could be oxidized to the aldehyde while still on the solid support. This resin-bound aldehyde could then be reacted with a library of amines under reductive amination conditions or with a variety of nucleophiles in condensation reactions. This approach allows for the rapid generation of large numbers of discrete pyrazole derivatives, which can be invaluable for high-throughput screening in drug discovery and materials science.
Future Research Directions and Challenges in the Chemical Study of 4 Bromo 1 Propyl 1h Pyrazol 3 Yl Methanol
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the synthesis of polysubstituted pyrazoles is the development of environmentally benign and efficient protocols. nih.govresearchgate.net Traditional methods often involve hazardous reagents, organic solvents, and yield mixtures of regioisomers. tandfonline.commdpi.com Future research will likely focus on green chemistry principles to assemble the (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol scaffold.
Key areas of development include:
Catalytic Systems: Employing recyclable catalysts, such as nano-ZnO or silica-supported sulfuric acid, can enhance reaction efficiency and reduce waste. thieme-connect.comnih.gov
Green Solvents: Shifting from traditional organic solvents to water or solvent-free conditions is a significant goal. tandfonline.comthieme-connect.com The use of aqueous media, potentially with surfactants like cetyltrimethylammonium bromide (CTAB), presents a sustainable alternative. thieme-connect.com
Atom Economy: Designing synthetic pathways, such as one-pot multicomponent reactions, that maximize the incorporation of starting materials into the final product is crucial for sustainability. nih.govresearchgate.net
Challenges in this area involve ensuring high regioselectivity to avoid the formation of isomeric impurities, which is a common issue in pyrazole (B372694) synthesis. mdpi.com The development of catalysts and conditions that precisely control the orientation of substituents during ring formation is a critical hurdle.
| Synthetic Strategy | Advantages | Challenges for this compound Synthesis | Key References |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Achieving precise regioselectivity with propylhydrazine (B1293729) and a brominated dicarbonyl precursor. | nih.govresearchgate.net |
| Aqueous Synthesis | Environmentally benign, reduced cost and toxicity. | Solubility of non-polar precursors; potential for side reactions. | thieme-connect.com |
| Solvent-Free Synthesis | Reduced environmental impact, often faster reaction times. | Ensuring efficient mixing and heat transfer for scalability. | tandfonline.com |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. | Catalyst deactivation; ensuring high activity and selectivity for the specific substitution pattern. | thieme-connect.comnih.gov |
Exploration of Novel Functionalization Strategies
This compound possesses three key functional handles: the C4-bromo substituent, the C3-methanol group, and the N1-propyl group, in addition to the pyrazole ring itself. Future research will undoubtedly focus on leveraging these sites for the synthesis of diverse compound libraries.
C-Br Bond Functionalization: The bromo group is a versatile anchor for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, and alkynyl groups to build molecular complexity. mdpi.comresearchgate.net A significant challenge is to perform these reactions selectively without affecting other parts of the molecule.
Methanol (B129727) Group Modification: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and amines, providing access to a wide range of derivatives. nih.govresearchgate.net
C-H Functionalization: Direct C-H functionalization of the pyrazole ring (at the C5 position) represents a highly atom-economical approach to introduce new substituents, avoiding the need for pre-functionalized starting materials. nih.gov
The exploration of chemoselective reactions that can target one functional group in the presence of others will be a major research theme. For instance, developing catalytic systems that promote cross-coupling at the C-Br bond without reacting with the hydroxyl group is a key objective.
| Functionalization Site | Reaction Type | Potential New Functional Groups | Research Challenges | Key References |
| C4-Bromo | Cross-Coupling (Suzuki, etc.) | Aryl, Heteroaryl, Alkyl, Alkenyl, Alkynyl | Catalyst poisoning, chemoselectivity, reaction optimization. | mdpi.comresearchgate.net |
| C3-Methanol | Oxidation, Esterification, Etherification | Aldehyde, Carboxylic Acid, Ester, Ether, Amine | Controlling the extent of oxidation, purification of polar products. | nih.govresearchgate.net |
| C5-H | Direct C-H Activation/Functionalization | Aryl, Alkyl, Halogen | Regioselectivity, harsh reaction conditions, catalyst development. | nih.gov |
| N1-Propyl | N-Dealkylation/Re-alkylation | Alternative N-substituents | Cleavage of the stable N-alkyl bond, selectivity. | mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, scalability, and efficiency. nih.govmdpi.com For a key intermediate like this compound, flow chemistry and automation are promising future directions.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. galchimia.commit.edu It is particularly advantageous for handling hazardous intermediates or exothermic reactions safely. nih.gov Automated platforms can be used to rapidly screen reaction conditions and synthesize libraries of derivatives based on the parent compound, accelerating the drug discovery process. rsc.org
The main challenges include the initial setup cost and the potential for reactor clogging, especially when dealing with solid reagents or products. galchimia.com Developing robust, multi-step flow syntheses that telescope several reactions into a single continuous process remains a significant but highly rewarding goal. mit.edunih.gov
Advanced Mechanistic Investigations of its Reactivity
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for rational process optimization and the discovery of new transformations. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.
Kinetic studies can help determine the rate-determining steps in key reactions, such as the pyrazole ring formation or subsequent cross-coupling reactions. nih.govresearchgate.net Identifying and characterizing reaction intermediates, possibly through advanced spectroscopic techniques, can provide crucial insights into the reaction pathways. researchgate.net For instance, understanding the mechanism of oxidation-induced N-N coupling in pyrazole synthesis can lead to the development of novel catalytic systems. nih.govumn.edursc.org Theoretical studies on the reactivity of different sites on the molecule can also guide synthetic efforts. cdnsciencepub.com
Computational Design of Next-Generation Pyrazole-Based Synthetic Intermediates
Computational chemistry is a powerful tool for predicting the properties of molecules and designing new ones with desired characteristics. eurasianjournals.com In the context of this compound, computational methods can be used to design next-generation intermediates with improved synthetic utility or to predict the biological activity of its derivatives.
QSAR (Quantitative Structure-Activity Relationship): 2D and 3D-QSAR models can be developed to predict the potential biological activity of derivatives made from the parent compound, helping to prioritize synthetic targets. nih.gov
Molecular Docking: These studies can predict how derivatives might bind to biological targets like enzymes or receptors, guiding the rational design of new therapeutic agents. mdpi.comrsc.org
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules, helping to validate docking results and understand the stability of ligand-receptor complexes. eurasianjournals.commdpi.com
The primary challenge in this field is the accuracy of the computational models and force fields used. eurasianjournals.com Experimental validation remains crucial to confirm the predictions made by in silico methods. Integrating machine learning and artificial intelligence with these computational approaches could further accelerate the design and discovery of novel pyrazole-based compounds. eurasianjournals.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol?
- Methodology : Synthesis typically involves:
- Cyclization : Reacting hydrazine derivatives with β-keto esters or diketones to form the pyrazole core. For example, refluxing with chloranil in xylene (25–30 hours) facilitates cyclization .
- Bromination : Introducing bromine at the 4-position via electrophilic substitution or cross-coupling reactions.
- Propyl Group Attachment : Alkylation or palladium-catalyzed coupling (e.g., Suzuki reaction) to introduce the propyl group at the 1-position.
- Hydroxymethyl Reduction : Reducing carbonyl intermediates (e.g., using NaBH₄) to yield the methanol group .
- Optimization : Solvent choice (e.g., ethanol vs. xylene) and catalyst selection (e.g., Pd for coupling) significantly impact yield and regioselectivity.
Q. Which spectroscopic techniques are used to characterize this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., hydroxymethyl at δ ~4.5 ppm) and carbon frameworks.
- IR Spectroscopy : Confirms functional groups (e.g., O-H stretch ~3200–3500 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and substituent positions (e.g., single-crystal studies confirming bromine placement) .
Q. What structural features influence the compound’s reactivity?
- Answer :
- Bromine at 4-position : Enhances electrophilic substitution reactivity and participates in halogen bonding .
- Propyl Group at 1-position : Affects steric hindrance and solubility (lipophilic vs. hydrophilic balance).
- Hydroxymethyl at 3-position : Enables hydrogen bonding and oxidation to carbonyl derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole bromination be systematically addressed?
- Methodology :
- Directing Groups : Use electron-donating/withdrawing substituents to guide bromine placement.
- Catalytic Systems : Pd-mediated cross-coupling (e.g., with aryl boronic acids) ensures precise substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at the 4-position .
Q. What strategies resolve contradictions in reported biological activities of pyrazole analogs?
- Approach :
- Structural Comparison : Synthesize analogs (e.g., replacing Br with Cl or F) and test under standardized assays. Bromine’s halogen bonding enhances target affinity compared to chlorine .
- Assay Standardization : Control variables (e.g., cell line viability, solvent DMSO concentration) to minimize variability.
- Meta-Analysis : Cross-reference studies to identify trends (e.g., higher antimicrobial activity in brominated vs. non-brominated derivatives) .
Q. How are computational methods applied to design derivatives with improved bioactivity?
- Methodology :
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzyme active sites).
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with activity data to guide synthesis .
- DFT Calculations : Analyze electronic effects (e.g., bromine’s electron-withdrawing impact on ring reactivity) .
Q. What experimental designs optimize reaction yields in large-scale synthesis?
- Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
- Catalyst Screening : Test Pd, Cu, or Ni catalysts for coupling efficiency.
- Purification : Recrystallization (e.g., from methanol) or column chromatography enhances purity .
Notes
- Structural Variants : Some cited studies involve methyl or phenyl substituents instead of propyl; methodologies were adapted with caution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
